A Technical Guide to 4-Fluoro-1H-indazole-6-carbaldehyde: A Key Building Block in Modern Drug Discovery
A Technical Guide to 4-Fluoro-1H-indazole-6-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-indazole-6-carbaldehyde, identified by the CAS number 1893909-76-6 , is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] Its unique structural features, combining the privileged indazole scaffold with the modulating effects of a fluorine atom and a reactive carbaldehyde group, make it a sought-after intermediate in the synthesis of complex bioactive molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its significance in drug discovery, and essential safety considerations.
The indazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] The carbaldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug screening.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-1H-indazole-6-carbaldehyde is presented in the table below. These properties are crucial for its handling, reaction setup, and understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 1893909-76-6 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [5] |
| Molecular Weight | 164.14 g/mol | [5] |
| Purity | Typically ≥95% | [2] |
| InChI Key | ZGMDATDXCUBJRN-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
While a specific, detailed, and publicly available protocol for the synthesis of 4-Fluoro-1H-indazole-6-carbaldehyde is not readily found in the reviewed literature, a plausible and widely utilized method for the synthesis of indazoles involves the reaction of an appropriately substituted o-fluorobenzaldehyde with a hydrazine source.[6][7] This approach, often referred to as the "indazole synthesis from o-fluorobenzaldehydes," is a robust and versatile method.[6]
A likely synthetic route would involve the condensation of 2,4-difluoro-6-nitrobenzaldehyde with a suitable hydrazine, followed by cyclization. The nitro group can subsequently be reduced and converted to the carbaldehyde. A more direct approach could involve the use of a protected form of 2,4-difluorobenzaldehyde-6-carboxylic acid, which after indazole formation, can be converted to the desired aldehyde.
A general, illustrative workflow for a potential synthesis is outlined below. The choice of reagents and reaction conditions would require empirical optimization for this specific substrate.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for 4-Fluoro-1H-indazole-6-carbaldehyde.
Causality in Experimental Choices:
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Choice of Starting Material: An o-fluorobenzaldehyde derivative is crucial as the fluorine atom acts as a good leaving group during the intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction that forms the pyrazole ring of the indazole.
-
Hydrazine Source: Hydrazine hydrate is a common and cost-effective reagent. However, for improved safety and handling, protected hydrazines like tert-butyl carbazate can be employed, which require a subsequent deprotection step.[6]
-
Cyclization Conditions: The intramolecular cyclization is typically promoted by heat or the use of a base. The base facilitates the deprotonation of the hydrazine nitrogen, increasing its nucleophilicity for the attack on the aromatic ring.
-
Functional Group Manipulation: The introduction of the carbaldehyde at the 6-position would likely involve a precursor functional group on the starting benzaldehyde, such as a methyl group that can be oxidized, or a carboxylic acid that can be reduced to the aldehyde.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region (typically around 10 ppm). The aromatic protons on the indazole ring will exhibit splitting patterns (doublets, doublets of doublets) influenced by both proton-proton and proton-fluorine couplings. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde in the downfield region (around 190 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JC-F).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-F stretching vibrations.[11][12][13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.14 g/mol ).[14]
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. 4-Fluoro-1H-indazole-6-carbaldehyde serves as a key intermediate for the synthesis of these and other biologically active molecules. The aldehyde group provides a reactive site for the introduction of various side chains and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations.
Role as a Kinase Inhibitor Building Block
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole moiety is known to effectively interact with the hinge region of the ATP-binding pocket of many kinases, making it an excellent scaffold for designing potent and selective inhibitors.
The fluorine atom at the 4-position can enhance the binding affinity of the molecule to the target kinase through favorable interactions with the protein. Furthermore, the aldehyde at the 6-position allows for the extension of the molecule to access other regions of the ATP-binding site or to introduce functionalities that improve solubility and pharmacokinetic properties.
Caption: Indazole derivatives as kinase inhibitors in cell signaling.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
4-Fluoro-1H-indazole-6-carbaldehyde is a strategically important building block for the synthesis of novel therapeutic agents. Its combination of a fluorinated indazole core and a versatile aldehyde functionality provides medicinal chemists with a powerful tool for the design and synthesis of potent and selective kinase inhibitors and other drug candidates. While detailed public information on its synthesis and spectral properties is limited, its value in drug discovery is evident from the broad utility of the indazole scaffold. As research in this area continues, the demand for and understanding of this and similar fluorinated indazole intermediates are expected to grow.
References
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- Hein, S. J. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
- Liu, K., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(38), 7584-7589.
- Wray, B. C., & Stambuli, J. P. (2010). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227 B2. Washington, DC: U.S.
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- Le Nagard, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12569.
- Journal of Chromatography & Separation Techniques. (2023). Infrared (IR) Spectroscopy: A Powerful Analytical Tool for the Identification and Characterization of Organic Molecules. Longdom Publishing SL.
- He, F., et al. (2025). Indazole derivative, preparation method therefor, and pharmaceutical application thereof. U.S. Patent No. 12,325,696 B2. Washington, DC: U.S.
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Shimadzu. (n.d.). Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. Retrieved March 14, 2026, from [Link]
- Köksal, Z., & Alim, Z. (2020). Inhibitory effects of some indazole derivatives on bovine milk lactoperoxidase enzyme activity. Drug and Chemical Toxicology, 43(6), 615-620.
- Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1865.
- Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
- Gaikwad, D. D., et al. (2018). Representative examples of 1H‐indazole‐based bioactive molecules. European Journal of Organic Chemistry, 2018(48), 6849-6869.
- Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 419(1-3), 138-143.
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Organic Chemistry Portal. Indazole synthesis. (n.d.). Retrieved March 14, 2026, from [Link]
- Lokhande, P. D., & Sakate, S. S. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1142-1145.
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